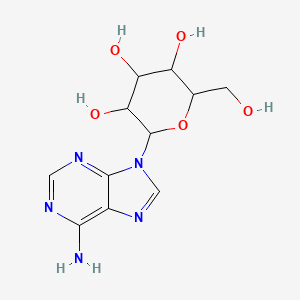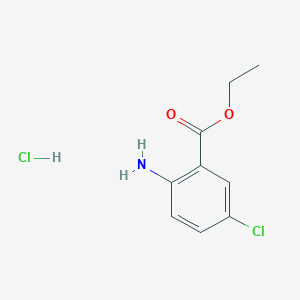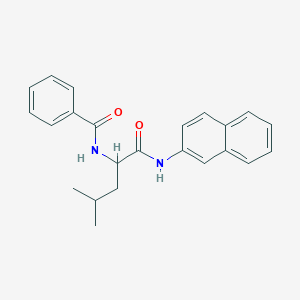
N-Benzoyl-DL-leucine B-naphthylamidecrys talline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-DL-leucine B-naphthylamidecrys talline typically involves organic synthesis methods. The process generally includes the following steps:
Formation of N-Benzoyl-DL-leucine: This step involves the reaction of DL-leucine with benzoyl chloride in the presence of a base such as sodium hydroxide.
Coupling with B-naphthylamine: The N-Benzoyl-DL-leucine is then coupled with B-naphthylamine using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-DL-leucine B-naphthylamidecrys talline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and naphthylamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoyl and naphthylamide groups.
Reduction: Reduced forms of the benzoyl and naphthylamide groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-Benzoyl-DL-leucine B-naphthylamidecrys talline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies of protein structure and function, particularly in enzyme assays.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of biochemical assays and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of N-Benzoyl-DL-leucine B-naphthylamidecrys talline involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as a ligand, binding to these targets and modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for understanding its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-DL-leucine: Lacks the naphthylamide group, making it less versatile in biochemical applications.
B-naphthylamine: Does not have the benzoyl-DL-leucine moiety, limiting its use in protein studies.
N-Benzoyl-DL-leucine B-naphthylamide: Similar but not crystalline, affecting its stability and solubility.
Uniqueness
N-Benzoyl-DL-leucine B-naphthylamidecrys talline is unique due to its combined structural features, which enhance its stability, solubility, and versatility in various research applications. Its crystalline form also provides advantages in terms of purity and reproducibility in experimental settings .
Properties
IUPAC Name |
N-[4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-16(2)14-21(25-22(26)18-9-4-3-5-10-18)23(27)24-20-13-12-17-8-6-7-11-19(17)15-20/h3-13,15-16,21H,14H2,1-2H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJKADZPYFJSEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
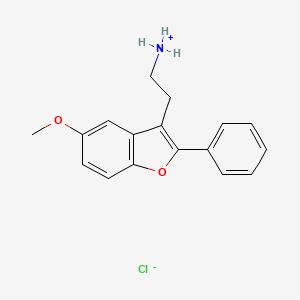
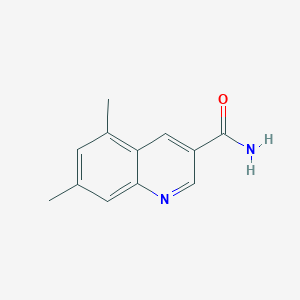


![N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide](/img/structure/B13741488.png)
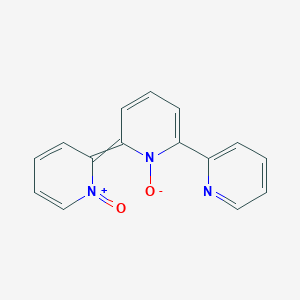
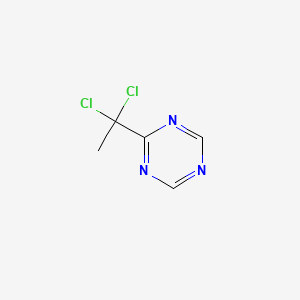
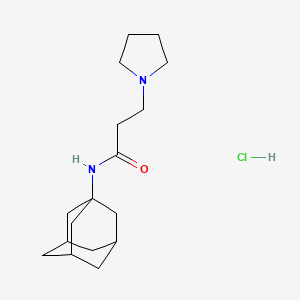
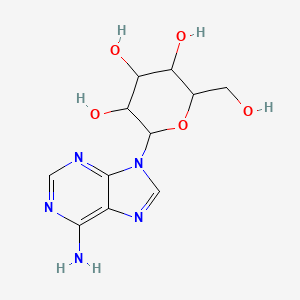
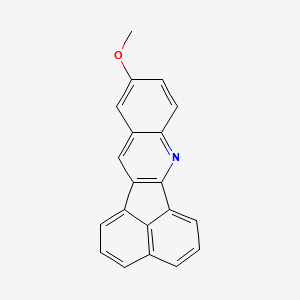
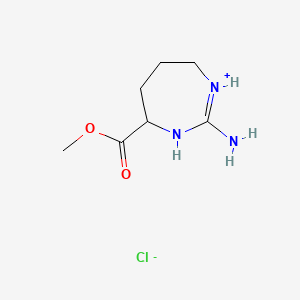
![4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13741540.png)
